acetylpropyl (N-methyl) carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-methyl-5-oxohexanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-3-5-7(10)8-2/h3-5H2,1-2H3,(H,8,10) |
InChI Key |
YIMVAENSGKTWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)NC |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for Acetylpropyl N Methyl Carboxamide
Established Amidation Strategies for Carboxamide Bond Formation
The formation of an amide bond is one of the most common transformations in organic synthesis. ucl.ac.uk Traditional methods often involve the use of stoichiometric coupling reagents, which can lead to significant waste. nih.govucl.ac.uk Consequently, there has been a considerable drive to develop more efficient and environmentally friendly catalytic methods. ucl.ac.ukresearchgate.net
Direct Coupling of Carboxylic Acids and Amines
The direct condensation of a carboxylic acid and an amine is the most atom-economical method for amide synthesis, with water as the only byproduct. rsc.org However, this reaction is thermodynamically unfavorable at low temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.govrsc.org To overcome this, various catalytic systems have been developed.
Recent advancements have focused on catalysts that can operate under mild conditions. For instance, diboronic acid anhydride (B1165640) (DBAA) has been shown to effectively catalyze the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.orgrsc.org This method is notable for its use of a safe and readily available amine source. rsc.org Other catalytic systems, such as those based on magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) or imidazole (B134444) with urea (B33335) as the nitrogen source, have also been developed for the direct synthesis of primary and N-methyl amides, avoiding the need for gaseous ammonia (B1221849) or methylamine. researchgate.netrsc.org
The choice of solvent is also a critical factor in the efficiency and sustainability of direct amidation reactions. While DMF and CH₂Cl₂ are commonly used, research has demonstrated that less hazardous solvents can be employed. ucl.ac.uk The development of solvent-free methods, such as mechanochemical synthesis, further enhances the green credentials of amide bond formation. numberanalytics.com
Table 1: Comparison of Catalytic Systems for Direct Amidation
| Catalyst System | Amine Source | Key Advantages |
| Diboronic acid anhydride (DBAA) | Aqueous methylamine | Utilizes a safe and readily available amine source; environmentally friendly with water as the only byproduct. rsc.orgrsc.org |
| Mg(NO₃)₂·6H₂O or Imidazole | Urea | Avoids the use of gaseous ammonia or methylamine; low-cost and readily available catalyst. researchgate.netrsc.org |
| Tetramethylorthosilicate (TMOS) | Primary and secondary amines | Inexpensive reagent; easy aqueous workup. chemistryviews.org |
| Methyltrimethoxysilane (MTM) | Primary and secondary amines | Safer alternative to TMOS; effective for a broad range of substrates. chemistryviews.orgacs.org |
Cyclization Reactions and Heterocyclic Ring Formation Strategies
Cyclization reactions are a powerful tool for the synthesis of lactams, which are cyclic amides. These strategies are particularly relevant for constructing specific heterocyclic scaffolds. For instance, the intramolecular vinylation of iodoenamides using a copper catalyst has been used to synthesize five- to seven-membered lactams. organic-chemistry.org Another approach involves the reaction of amide and thioamide dianions with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org
The synthesis of δ-lactams can be achieved through a one-pot reaction of substituted arenes with azido (B1232118) alkanoic acid chlorides mediated by BF₃·OEt₂. organic-chemistry.org Furthermore, iridium catalysis enables the synthesis of lactams directly from lactones and amines through a series of transformations including aminolysis, N-alkylation, and intramolecular transamidation. organic-chemistry.org The development of methods for the N-methylation of lactams is also an important area of research. acs.org
Oxidative Amidation Protocols and Green Chemistry Approaches
Oxidative amidation has emerged as a valuable alternative to traditional coupling methods, often allowing for the direct conversion of aldehydes or alcohols to amides. nih.govorganic-chemistry.org These methods frequently employ environmentally benign oxidants like tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.net A key advantage of this approach is the ability to integrate multiple steps, such as alcohol oxidation and amide bond formation, into a single operation. researchgate.net
Transition-metal-free oxidative amidation protocols have also been developed. For example, the oxidative coupling of methylamines with an aminyl radical can be catalyzed by I₂/TBHP under acidic conditions. rsc.org Another green approach involves the use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), which can catalyze direct amide synthesis in environmentally friendly solvents like cyclopentyl methyl ether. nih.govrsc.org Enzymatic methods offer high selectivity and can often be performed under mild conditions, minimizing waste and the need for purification. nih.govrsc.org
Targeted Introduction of the N-methyl Moiety
The selective introduction of a methyl group onto the nitrogen atom of an amide is a crucial transformation in the synthesis of many pharmaceuticals. acs.orgscientificupdate.com While traditional methylating agents like iodomethane (B122720) and dimethyl sulfate (B86663) are effective, they are often toxic and can lead to over-methylation. acs.orgnih.gov This has spurred the development of safer and more selective N-methylation methods.
One innovative approach utilizes phenyl trimethylammonium iodide (PhMe₃NI) as a solid, non-toxic methylating agent. acs.orgorganic-chemistry.org This reagent provides excellent monoselectivity for the N-methylation of primary amides. nih.govorganic-chemistry.org Another strategy involves the tandem transformation of aldoximes into N-methylated amides using a ruthenium(II) catalyst and methanol (B129727) as the methylating agent. researchgate.net This process proceeds through a hydrogen borrowing mechanism. researchgate.net
Catalytic methods for the N-methylation of primary amides with methanol have also been developed using ruthenium or cobalt complexes. researchgate.net Furthermore, a two-step, one-pot procedure involving activation of the amide with HMDS followed by treatment with chloromethyldimethylsilyl chloride and a fluoride (B91410) source offers a selective route to N-methylated amides. scientificupdate.com
Regioselective and Stereoselective Synthesis of Acetylpropyl (N-methyl) Carboxamide
The synthesis of a specific molecule like this compound requires precise control over the connectivity of atoms (regioselectivity) and their spatial arrangement (stereoselectivity).
Control over Stereochemistry and Enantiomeric Purity
Achieving high enantiomeric purity is critical in the synthesis of chiral amides, as different enantiomers can have vastly different biological activities. The development of enantioselective methods for the synthesis of chiral amides is an active area of research. researchgate.netnih.gov
One strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, a co-catalytic system of an achiral rhodium complex and a chiral squaramide has been used for the enantioselective N-alkylation of primary amides via carbene N-H insertion. researchgate.net This method is characterized by mild conditions and high enantioselectivity. researchgate.net Another approach employs chiral phosphoric acids as catalysts for the asymmetric Wolff rearrangement of α-diazoketones to generate ketenes, which are then trapped by amines to form chiral amides. chemrxiv.org
Biocatalytic methods also offer excellent stereocontrol. numberanalytics.com Enzymes can catalyze the formation of amides with high selectivity, which is particularly advantageous for the synthesis of complex molecules. numberanalytics.com The use of racemization-free coupling reagents is another important strategy to preserve the stereochemical integrity of chiral starting materials during amide bond formation. rsc.org
Information regarding "this compound" is not available in the public domain.
Extensive searches for the chemical compound "this compound" have yielded no specific information regarding its synthesis, properties, or any associated research findings. This suggests that the compound, as named, may not be a recognized or documented chemical substance in publicly accessible scientific literature, chemical databases, or commercial catalogs.
The search for "this compound" did not return any relevant results for a compound with this precise name. While searches were conducted for variations and related chemical structures, no direct matches were found. The search did identify other N-substituted carboxamides, but none corresponded to the requested "this compound."
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It is possible that "this compound" may be a novel or internal research compound not yet described in published literature, or that the name provided may be a non-standard nomenclature. Without further identifying information, such as a CAS number or a chemical structure, no further details can be provided.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For acetylpropyl (N-methyl) carboxamide, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure.
A key characteristic of amides in NMR spectroscopy is the phenomenon of hindered rotation around the Carbonyl-Nitrogen (C-N) bond due to its partial double bond character. researchgate.net This results in the presence of two distinct rotational isomers, or rotamers (E and Z), which are often observable at room temperature. This would cause a duplication of signals for the nuclei near the amide bond, particularly the N-methyl group and the protons and carbons of the main chain.
¹H NMR: The proton spectrum would be expected to show distinct signals for each unique proton environment. The N-methyl protons would likely appear as two separate singlets in the range of 2.8-3.1 ppm due to the presence of rotamers. The single proton at the chiral center (C2) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons of the propyl group. The acetyl methyl group would be a sharp singlet around 2.1-2.2 ppm, while the propyl group would show a characteristic triplet for the terminal methyl and multiplets for the two methylene groups.
¹³C NMR: The carbon spectrum would similarly show distinct signals for each carbon. The two carbonyl carbons (amide and ketone) would be the most downfield, typically in the 170-210 ppm region. The carbons of the N-methyl, acetyl methyl, and propyl groups would appear in the upfield aliphatic region. As with the proton spectrum, the presence of rotamers would likely lead to two separate signals for the N-methyl carbon and the carbons of the butanamide backbone.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| Amide C=O | - | ~170-175 | |
| Ketone C=O | - | ~205-210 | |
| -CH- (C2) | Multiplet | ~50-60 | Chiral center |
| -CH₂- (propyl) | Multiplet | ~25-35 | |
| -CH₃ (propyl) | Triplet | ~10-15 | |
| -C(=O)CH₃ (acetyl) | Singlet, ~2.1-2.2 | ~25-30 | |
| N-CH₃ | Two singlets, ~2.8-3.1 | ~26-28 and ~35-37 | Due to E/Z rotamers |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound. For this compound (C₈H₁₅NO₂), the exact molecular weight is 157.1103 g/mol . High-resolution mass spectrometry (HRMS) would be used to measure this mass with high precision, confirming the elemental composition and distinguishing it from other potential isomers.
Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate ions for analysis. The resulting mass spectrum would not only show the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, but also a series of fragment ions that provide structural information. Expected fragmentation pathways would include:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups is a common fragmentation pattern. This could lead to the loss of the propyl group or the acetyl group.
McLafferty Rearrangement: If sterically feasible, this rearrangement could occur involving the ketone carbonyl, leading to a characteristic neutral loss.
Cleavage of the Amide Bond: The C-N amide bond can also cleave, providing further structural clues. nih.gov
Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the findings from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound would be dominated by strong absorptions from its two carbonyl groups.
The key diagnostic peaks would be:
Ketone C=O Stretch: A strong, sharp absorption band is expected in the range of 1710-1720 cm⁻¹ .
Amide C=O Stretch (Amide I band): For a tertiary amide, a strong absorption is expected at a lower wavenumber than the ketone, typically in the range of 1630-1670 cm⁻¹ . spectroscopyonline.com The lower frequency is due to the resonance between the nitrogen lone pair and the carbonyl group, which reduces the double bond character of the C=O bond. spectroscopyonline.com
C-N Stretch: The stretching vibration of the carbon-nitrogen bond would appear in the fingerprint region.
C-H Stretch: Aliphatic C-H stretching vibrations would be observed in the region of 2850-3000 cm⁻¹ .
The absence of any N-H stretching bands (typically found between 3100-3500 cm⁻¹) would confirm the tertiary nature of the amide. spectroscopyonline.com
Expected Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Ketone | 1710 - 1720 | Strong |
| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be synthesized as a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.
The resulting crystal structure would yield highly accurate data on:
Bond Lengths and Angles: Confirming the geometry of the ketone and amide groups.
Intermolecular Interactions: Identifying any hydrogen bonds or other non-covalent interactions that dictate the crystal packing.
This method provides an unambiguous and complete picture of the molecular structure, serving as a definitive reference for validating data from other spectroscopic methods.
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are vital for assessing the purity of a synthesized compound and for separating stereoisomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely coupled with a mass spectrometer (GC-MS), would be used to determine the purity of a sample of this compound. A pure sample would ideally show a single sharp peak, with the area of the peak being proportional to its concentration.
Enantiomeric Separation: The carbon at the C2 position, which is bonded to the acetyl group, the propyl group, the amide carbonyl, and a hydrogen atom, is a chiral center. Therefore, the molecule exists as a pair of enantiomers. To separate and quantify these enantiomers, chiral chromatography is required. This can be achieved using either a chiral stationary phase in an HPLC column (chiral HPLC) or a chiral GC column. This analysis is crucial for stereoselective synthesis or for studying the biological activity of the individual enantiomers, as they often have different properties.
Mechanistic Studies of Biological Interactions and Target Elucidation
Enzyme Inhibition Kinetics and Mechanistic Enzymology Approaches
Should acetylpropyl (N-methyl) carboxamide be found to interact with an enzyme, detailed kinetic studies would be essential to understand the nature of this interaction. These studies measure the rate of an enzyme-catalyzed reaction and how it is affected by the compound.
The primary goal of inhibition studies is to determine the mode by which the compound inhibits the enzyme. This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation.
Competitive Inhibition: A competitive inhibitor typically binds to the active site of an enzyme, the same site where the natural substrate binds. This type of inhibitor increases the Michaelis constant (Kₘ) of the enzyme but does not affect the maximum reaction rate (Vₘₐₓ).
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vₘₐₓ is lowered, but the Kₘ remains unchanged. youtube.com
Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. This mode of inhibition results in a decrease in both Vₘₐₓ and Kₘ. youtube.com
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.
The mode of inhibition can be visualized and determined using graphical representations of the kinetic data, such as Lineweaver-Burk plots.
Table 1: Theoretical Inhibitory Effects on Kinetic Parameters
| Inhibition Mode | Effect on Kₘ | Effect on Vₘₐₓ |
|---|---|---|
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Varies | Decreases |
Beyond identifying the inhibitory mode, mechanistic enzymology seeks to understand precisely how the compound alters the enzyme's catalytic mechanism. For instance, studies on the berberine (B55584) bridge enzyme, which catalyzes a complex carbon-carbon bond formation, have utilized site-directed mutagenesis to identify key amino acid residues critical for catalysis. nih.gov Mutating a specific glutamic acid residue, for example, resulted in a 1500-fold decrease in the reaction rate, highlighting its importance in the catalytic process. nih.gov Similarly, if this compound were found to be a mechanism-based inactivator, it would be designed to be chemically transformed by its target enzyme into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition. nih.gov
Identification of Molecular Targets through Chemical Proteomics
Chemical proteomics encompasses a powerful set of techniques to identify the protein targets of a small molecule within a complex biological system like a cell or tissue lysate. nih.govnih.gov This is crucial for understanding a compound's mechanism of action and potential off-target effects. nih.gov
Affinity-based methods are a cornerstone of target identification. rsc.orgnih.gov These strategies typically involve chemically modifying the small molecule to create a "probe" that can be used to "fish out" its binding partners from a proteome.
A common approach involves immobilizing the probe on a solid support (like agarose (B213101) beads) and incubating it with cell lysate. The target proteins that bind to the probe are then isolated, separated (often by gel electrophoresis), and identified using mass spectrometry. nih.gov Photo-affinity labeling is a more advanced version where the probe contains a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling more robust capture. nih.gov
Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in their native environment. nih.govnih.govsioc-journal.cn ABPP probes are designed with three key components: a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govresearchgate.net
ABPP can be used in a competitive format to identify the targets of an unlabeled compound like this compound. researchgate.net In this setup, a cell lysate is pre-incubated with the compound, followed by the addition of a broad-spectrum ABPP probe that targets a specific class of enzymes. If the compound binds to a particular enzyme, it will block the binding of the ABPP probe. By comparing the protein labeling profiles with and without the compound, a reduction in signal for a specific protein indicates it is a target. researchgate.net
To overcome the potential issue that modifying a small molecule might alter its binding properties, several label-free methods have been developed. nih.govrsc.org These techniques detect the interaction between an unmodified compound and its target protein.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. nih.govresearchgate.net In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The soluble, non-denatured proteins are then quantified. A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction. nih.govnih.gov
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the concept that protein-ligand binding can protect the protein from proteolysis (degradation by proteases). nih.govnih.gov Cell lysates are treated with the compound and then with a protease. The target protein, stabilized by the compound, will be more resistant to degradation compared to other proteins. The remaining proteins are then analyzed to identify the protected target. nih.govresearchgate.net
Stability of Proteins from Rates of Oxidation (SPROX): SPROX operates on the principle that ligand binding can alter a protein's stability against chemical denaturation. rsc.orgnih.gov Proteins are treated with the compound and then with a chemical denaturant. The subsequent unfolding of proteins is monitored by observing the oxidation of methionine residues. Changes in the oxidation profile of a protein in the presence of the compound can signify it as a target. nih.gov
Table 2: Overview of Label-Free Target Identification Methods
| Method | Principle | Key Advantage |
|---|---|---|
| CETSA | Ligand binding increases protein thermal stability. nih.gov | Applicable in living cells and tissues, providing physiological relevance. researchgate.net |
| DARTS | Ligand binding protects the target protein from proteolysis. nih.gov | Does not require chemical modification of the small molecule. researchgate.net |
| SPROX | Ligand binding alters protein stability against chemical denaturation. rsc.org | Can provide complementary data to other methods like CETSA. nih.gov |
No Information Found for "this compound"
Despite a comprehensive search of scientific databases and literature, no information was found for the chemical compound specified as "this compound." This includes searches for its receptor binding mechanisms, allosteric modulation properties, and its effects on cellular pathways and signaling crosstalk.
The lack of any identifiable data in the public domain prevents the creation of a scientifically accurate article on the "" for this specific compound. It is possible that "this compound" is a novel substance that has not yet been described in published research, an internal designation not used in public literature, or a potential misnomer.
Without any scientific foundation or research findings to draw upon, it is impossible to provide details regarding its biological interactions, such as:
Cellular Pathway Modulation and Signaling Crosstalk Analysis:No studies were found that describe how this compound might influence cellular signaling pathways or interact with other signaling systems.
Therefore, the requested article, including data tables and detailed research findings, cannot be generated. To fulfill the request, an alternative, publicly documented compound with available research on its biological mechanisms would need to be provided.
Structure Activity Relationship Sar and Rational Design Approaches
Systematic Chemical Modifications of the Acetylpropyl Moiety
The acetylpropyl group is a critical determinant of the molecule's interaction with its biological target. Modifications to this moiety, including the alkyl chain and the ketone group, can significantly alter potency, selectivity, and metabolic stability. patsnap.com
Key research findings indicate that the length and branching of the alkyl chain are crucial. nih.gov An optimal chain length often exists for achieving high-affinity binding to target receptors; chains that are too short may not effectively reach key binding pockets, while excessively long chains can introduce steric hindrance or undesirable lipophilicity, potentially leading to reduced affinity or off-target effects. nih.govnih.gov For instance, studies on cannabimimetic indoles showed that binding affinity peaked with a five-carbon side chain and decreased dramatically with a seven-carbon chain. nih.gov
The position and nature of the carbonyl group are also pivotal. The α-ketoamide motif, for example, is a well-established pharmacophore in many biologically active compounds, often acting as an electrophilic "warhead" that can form reversible or irreversible covalent bonds with serine or cysteine residues in enzyme active sites. nih.govnih.govacs.org Modifying the ketone to an alcohol could alter the binding mode from covalent to hydrogen bonding, while its complete removal would drastically change the electronic and conformational profile of the molecule.
| Modification of Acetylpropyl Moiety | Rationale | Predicted Effect on Biological Activity | Supporting Evidence |
| Chain Length Variation | |||
| Shortening (e.g., Acetylethyl) | To probe necessary length for receptor occupancy. | Potential decrease in potency if full chain is required for optimal interaction. | Optimal binding often requires a specific chain length. nih.gov |
| Lengthening (e.g., Acetylbutyl) | To explore deeper binding pockets and increase lipophilicity. | Potency may increase up to an optimal length, then decrease due to steric clash. nih.govufms.br | |
| Chain Branching | |||
| α-Methylation | To introduce a chiral center and restrict conformation. | May increase binding affinity and metabolic stability; stereochemistry becomes critical. acs.org | Introduction of methyl groups can significantly enhance potency. acs.org |
| Ketone Modification | |||
| Positional Isomerism (e.g., 4-oxo) | To alter the geometry and distance between the ketone and carboxamide. | Could fine-tune binding interactions within the target site. | Positional changes of functional groups impact activity. nih.gov |
| Reduction to Alcohol | To change the binding interaction from electrophilic to hydrogen bonding. | Likely to reduce potency if the ketone's electrophilicity is key for a covalent interaction. | The keto group is often a key pharmacophore in protease inhibitors. acs.orgresearchgate.net |
| Replacement with other groups | To modulate electronic properties and binding. | Dependent on the specific replacement; could enhance or diminish activity. | The α-ketoamide motif is a privileged structure for targeting proteases. acs.org |
Exploration of Substituents on the N-methyl Carboxamide Core and Adjacent Groups
The N-methyl carboxamide core serves as a central scaffold, and modifications to this unit can profoundly impact a compound's pharmacological profile. acs.orgnih.gov Key areas for exploration include the N-alkyl substituent and the amide bond itself.
Altering the N-methyl group to other alkyl substituents (e.g., N-ethyl, N-propyl) can influence potency and selectivity. rsc.org Studies on N-alkyl amides demonstrate that increasing the size of the alkyl group can affect receptor interactions and metabolic stability. nih.govresearchgate.net In some cases, even subtle changes, like the use of a deuterated methyl group (N-methyl-d3), have been shown to improve metabolic stability and pharmacokinetic exposure without altering target engagement. nih.gov
A more significant modification involves the bioisosteric replacement of the entire carboxamide group. drughunter.com This strategy aims to retain the essential binding interactions of the amide while improving properties like metabolic stability, solubility, or oral bioavailability. scispace.com Common bioisosteres for amides include sulfonamides, 1,2,4-oxadiazoles, and trifluoroethylamines. drughunter.comhyphadiscovery.com For example, replacing a carboxamide with a sulfonamide can alter hydrogen bonding capacity and introduce different interactions with target receptors, sometimes leading to improved affinity or selectivity. scilit.com
| Modification of N-methyl Carboxamide Core | Rationale | Predicted Effect on Properties | Supporting Evidence |
| N-Alkyl Group Variation | |||
| N-H (demethylation) | To introduce a hydrogen bond donor. | May increase or decrease affinity depending on the target's binding site. | The N-H group can be critical for interactions with a target. hyphadiscovery.com |
| N-Ethyl, N-Propyl | To probe steric and lipophilic tolerance at the nitrogen. | Can modulate potency and selectivity; often an optimal size exists. wikipedia.org | N-alkylation is a common strategy to modify bioactive compounds. nih.gov |
| N-methyl-d3 (Deuteration) | To improve metabolic stability by strengthening the C-D bond. | Can increase pharmacokinetic exposure and half-life. nih.gov | Deuteration can reduce metabolism by cytochrome P450 enzymes. nih.gov |
| Carboxamide Bioisosteric Replacement | |||
| Sulfonamide | To alter hydrogen bonding properties and metabolic stability. | Can improve metabolic stability and modulate receptor affinity. scilit.com | Sulfonamides are common bioisosteres for amides and carboxylic acids. scilit.comnih.gov |
| 1,2,4-Oxadiazole (B8745197) | To introduce a metabolically stable, rigid mimic of the amide bond. | Often enhances metabolic stability and can improve oral bioavailability. drughunter.comhyphadiscovery.com | Heterocyclic rings are frequently used as amide bioisosteres. drughunter.com |
| Trifluoroethylamine | To mimic the amide carbonyl with a non-hydrolyzable group. | Increases metabolic stability against proteolysis; reduces amine basicity. drughunter.com | The trifluoroethylamine motif is an emerging amide bioisostere. drughunter.com |
Influence of Stereochemistry on Biological Activity
Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. biomedgrid.compatsnap.com The introduction of a chiral center into the acetylpropyl (N-methyl) carboxamide structure, for instance by branching the alkyl chain (e.g., at the C2 or C3 position of the hexanamide (B146200) backbone), would result in enantiomers that could exhibit significantly different pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net
The two enantiomers (R and S) of a chiral molecule can have different affinities for the same biological target because the three-dimensional arrangement of atoms must complement the specific topology of the receptor's binding site. patsnap.com It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). researchgate.net In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing pharmacological effect.
Furthermore, stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com Enzymes, particularly metabolic enzymes like cytochrome P450s and transport proteins, are often stereoselective, meaning they may process one enantiomer more rapidly or efficiently than the other. nih.govuni-goettingen.de This can lead to different plasma concentrations and durations of action for each enantiomer.
| Stereoisomer | Potential Biological Activity Profile | Rationale | Supporting Evidence |
| (R)-enantiomer | High Potency (Eutomer) | The spatial arrangement of substituents fits optimally into the chiral binding pocket of the biological target, maximizing favorable interactions. | Biological targets like enzymes and receptors are chiral, leading to stereospecific interactions. patsnap.com |
| (S)-enantiomer | Low Potency (Distomer) | Suboptimal fit within the binding pocket leads to weaker interactions or steric clashes, reducing affinity and efficacy. | One enantiomer is often more active than the other. biomedgrid.comresearchgate.net |
| Racemic Mixture (1:1) | Intermediate Potency | The overall activity reflects the combined effects of both enantiomers, with the eutomer providing the therapeutic effect and the distomer potentially being inactive or contributing to side effects. | Racemic drugs contain both enantiomers, which can have different pharmacokinetic and pharmacodynamic profiles. biomedgrid.com |
Design Strategies for Enhanced Molecular Recognition and Efficacy
One key strategy is structure-based drug design , which utilizes high-resolution structural information of the target protein, often from X-ray crystallography. acs.org By visualizing how a ligand binds, medicinal chemists can design modifications that improve complementarity, for example, by adding functional groups that form new hydrogen bonds or fill unoccupied lipophilic pockets. nih.gov Computational methods, such as free energy perturbation calculations, can predict the binding affinities of designed analogues before their synthesis, prioritizing the most promising candidates. rsc.org
Another powerful approach is bioisosteric replacement , as discussed previously. By strategically replacing key functional groups (like the carboxamide or ketone) with isosteres, it is possible to overcome liabilities such as poor metabolic stability or low permeability while retaining or enhancing biological activity. drughunter.comscispace.comhyphadiscovery.com
Finally, prodrug and soft drug strategies can be employed to improve the absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A prodrug is an inactive derivative that is converted to the active parent drug in the body. This approach can be used to enhance solubility or membrane permeability. Conversely, a soft drug is an active compound designed to undergo predictable metabolism to an inactive species after exerting its therapeutic effect, which can help minimize systemic side effects. nih.gov
| Design Strategy | Description | Objective | Example Application |
| Structure-Based Design | Using the 3D structure of the biological target to guide the design of new ligands with improved fit and interactions. | Enhance potency and selectivity. | Docking this compound into its target's active site to identify opportunities for new hydrogen bonds or hydrophobic interactions. acs.orgnih.gov |
| Fragment-Based Ligand Discovery | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. | Discover novel scaffolds and binding modes. | Identifying a fragment that binds in a sub-pocket and linking it to the acetylpropyl moiety to increase affinity. |
| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties. | Improve ADME properties (e.g., metabolic stability, permeability) and reduce toxicity. drughunter.comscispace.com | Replacing the metabolically labile amide bond with a stable 1,2,4-oxadiazole ring. drughunter.comhyphadiscovery.com |
| Prodrug Approach | Designing an inactive derivative that is chemically or enzymatically converted to the active drug in vivo. | Enhance bioavailability, solubility, or targeted delivery. nih.gov | Esterifying a hydroxyl group on the molecule to create a more lipophilic prodrug that can cross cell membranes before being hydrolyzed to the active form. |
Potential Research Applications in Advanced Materials and Chemical Biology
Applications as Chemical Probes for Perturbing Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov They are essential tools for understanding complex biological mechanisms and for validating new drug targets. researchgate.netyoutube.com A molecule like acetylpropyl (N-methyl) carboxamide, containing a stable tertiary amide linkage, could be engineered to serve as a chemical probe.
The development of N-methylated amide derivatives has been a strategy in medicinal chemistry to create targeted compounds. rsc.org For a compound to be effective as a chemical probe, it must meet several stringent criteria. nih.gov These characteristics ensure that the effects observed in a biological system can be confidently attributed to the modulation of the intended target.
Table 1: Key Characteristics of High-Quality Chemical Probes
| Characteristic | Description | Typical Value/Metric |
| Potency | The concentration of the probe required to produce a desired effect on the target. | IC₅₀ or EC₅₀ < 100 nM |
| Selectivity | The degree to which the probe interacts with its intended target versus other proteins. | >10-fold selectivity against related targets |
| Cellular Activity | The ability of the probe to engage its target within a living cell. | Demonstrated target engagement and functional effect in cells |
| Known Mechanism | A well-understood mode of action, detailing how the probe interacts with its target. | Reversible/irreversible binding, competitive/allosteric inhibition |
| Chemical Stability | The probe should be stable under experimental conditions and not decompose into reactive species. | Stable in assay buffer and cell media |
A hypothetical this compound could be designed as a scaffold. By attaching specific pharmacophores, it could be directed toward a protein of interest. The N-methyl group can be a crucial feature; for instance, in the development of antagonists for the TRPV1 receptor, N-methylated amide derivatives were synthesized to prevent amide–iminol tautomerization and showed high activity. rsc.org Furthermore, chemical reporters, which are related to probes, often incorporate bioorthogonal handles (like alkynes or azides) to allow for imaging and retrieval of tagged biomolecules, a strategy that could be applied to a carboxamide scaffold. nih.gov
Integration in Functional Organic Materials Research and Self-Assembly
Self-assembly is a process where molecules spontaneously organize into ordered structures through noncovalent interactions. youtube.com This principle is widely used to create functional organic materials with applications in nanotechnology and biomedicine. osti.govescholarship.org The amide bond is a key functional group in this field, famous for its role in the self-assembly of peptides and other synthetic polymers.
Research into the self-assembly of simple N-alkyl compounds demonstrates how molecular structure dictates the formation of ordered monolayers on substrates. rsc.org In a broader context, carboxamides are integral to supramolecular structures. Their stability and capacity for interaction make them valuable components in designing complex materials. acs.org A molecule like this compound could potentially be used as:
A gelling agent , where its structure promotes the formation of a fibrous network that entraps solvent.
A component in a liquid crystal , where its molecular shape and polarity contribute to forming mesophases.
A building block for supramolecular polymers , where noncovalent interactions link the monomer units.
The design of such materials often involves a delicate balance of intermolecular forces, and the specific "acetylpropyl" and "N-methyl" groups would be critical in determining the final assembled architecture.
Role in Green Catalysis and Environmental Remediation Systems
Green chemistry focuses on designing chemical processes that are efficient, sustainable, and environmentally benign. researchgate.net The synthesis of amides is a major focus in this area because traditional methods often require harsh conditions and produce significant waste. researchgate.net Consequently, there is extensive research into catalytic methods for amide bond formation and modification. nih.govscielo.br
A compound like this compound would be relevant to this field primarily as a target molecule for synthesis. Developing catalytic routes to tertiary amides from simple, readily available starting materials is an ongoing challenge. Recent advances include:
Direct amidation: Catalytic methods that form amides directly from carboxylic acids and amines, or from esters and amines, with minimal waste.
Dehydrogenative coupling: Reactions that couple aldehydes with amines to form amides, releasing hydrogen as the only byproduct. nih.gov
Use of sustainable catalysts: Employing earth-abundant metals like copper or manganese, or even metal-free systems, to replace precious metal catalysts. scielo.br
Table 2: Examples of Catalytic Systems in Green Amide Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Advantage |
| Copper Porphyrin Complex | Nitrile hydration/amination | Nitriles, Primary Amines | Operates in water; recyclable catalyst. |
| Mn(I) Complex | Interrupted Borrowing Hydrogen | Primary Amides, Methanol (B129727) | Uses methanol as a C1 source; releases H₂ gas. scielo.br |
| Supported Gold Nanoparticles | Aminolysis of Esters | Aryl Esters, Tertiary Amines | Energy-efficient catalysis at room temperature. |
Furthermore, the stability of the amide bond makes carboxamide-containing materials candidates for applications in environmental remediation, such as in the creation of robust polymers for water filtration or as ligands for sequestering pollutants. The specific properties of this compound would determine its suitability for such applications.
Future Perspectives and Research Challenges
Development of Next-Generation Synthetic Methodologies for Complex Derivatives
The ability to synthesize complex derivatives of a lead compound is fundamental to optimizing its pharmacological profile. For acetylpropyl (N-methyl) carboxamide, future research will necessitate the development of novel synthetic strategies that are both efficient and versatile. Traditional methods for creating amides, while robust, can be limited when dealing with complex or sensitive molecular architectures.
Next-generation approaches are likely to focus on:
Catalyst-Driven Processes : The use of advanced catalysts, such as those based on palladium or rhodium, can enable more selective and efficient C-N bond formations under milder conditions. rsc.org Research into novel catalyst systems, including those that can be activated by light (photocatalysis), represents a promising frontier for creating complex carboxamides with high precision. acs.org
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. rsc.org Implementing flow chemistry for the synthesis of this compound derivatives would allow for the rapid generation of a library of analogues for screening.
Future work will likely involve creating a diverse library of derivatives to explore structure-activity relationships (SAR). nih.gov A hypothetical synthetic campaign could target modifications at various positions of the this compound scaffold, as illustrated in the table below.
| Modification Target | Example Substituent | Intended Purpose |
| Acetyl Group | Replacement with other acyl groups (e.g., benzoyl) | Explore impact on target binding affinity |
| Propyl Chain | Introduction of cyclic constraints or heteroatoms | Alter pharmacokinetic properties |
| N-Methyl Group | Substitution with larger alkyl or aryl groups | Modulate cell permeability and metabolic stability |
Advanced Computational Prediction and Experimental Validation Strategies
The integration of computational methods into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of lead compounds. frontiersin.orgfrontiersin.org For this compound, a synergistic approach combining computational prediction with rigorous experimental validation will be crucial. frontiersin.orgtandfonline.com
Key areas of focus include:
In Silico Screening and Docking : Computational tools can predict how this compound and its derivatives might interact with specific biological targets. frontiersin.orgnih.gov Virtual screening of large compound libraries against protein structures can help prioritize which derivatives to synthesize and test, saving considerable time and resources. frontiersin.org
Predictive Modeling : Machine learning and artificial intelligence (AI) are transforming drug discovery by creating models that can predict a compound's activity, toxicity, and pharmacokinetic properties (ADMET) based on its structure. frontiersin.orgtimbc.net These models can be trained on existing data to guide the design of new derivatives with improved profiles. llnl.gov
Experimental Validation : Computational predictions, no matter how advanced, must be confirmed through experimental testing. tandfonline.com This involves a feedback loop where experimental results are used to refine and improve the computational models. researchgate.net Techniques such as X-ray crystallography can provide detailed structural information on how a compound binds to its target, validating the predictions from molecular docking. nih.govacs.org
A typical workflow integrating these strategies might involve the steps outlined in the following table.
| Stage | Computational Method | Experimental Validation |
| 1. Target Identification | Network pharmacology analysis | Gene expression profiling |
| 2. Hit Prioritization | Virtual screening, molecular docking | In vitro binding assays |
| 3. Lead Optimization | QSAR, ADMET prediction | Cell-based activity assays, pharmacokinetic studies |
| 4. Mechanism Confirmation | Molecular dynamics simulations | X-ray crystallography of compound-target complex |
Comprehensive Elucidation of Broader Biological Networks and Off-Target Interactions
A significant challenge in drug development is understanding the full range of a compound's biological effects. While a molecule may be designed for a specific target, it can interact with numerous other proteins and pathways, leading to unintended side effects or revealing new therapeutic opportunities. nih.govfrontiersin.org For this compound, a comprehensive understanding of its engagement with biological networks is essential.
Future research in this area will involve:
Systems Biology Approaches : Instead of focusing on a single target, systems biology examines the complex web of interactions within a cell or organism. timbc.netnih.gov By analyzing how this compound perturbs these networks, researchers can gain a more holistic view of its mechanism of action. nih.gov
Chemoproteomics : This powerful technique uses chemical probes to identify the direct protein targets of a small molecule within a complex biological sample. This can reveal both the intended target and any off-target interactions.
Predicting Off-Target Effects : Computational methods are being developed to predict potential off-target interactions for small molecules. nih.govfrontiersin.org These tools can analyze a compound's structure and predict its likelihood of binding to a wide range of known proteins, helping to flag potential safety concerns early in the development process. nih.gov
Identifying and characterizing these interactions is critical for building a complete profile of a potential drug candidate. frontiersin.org
Strategic Integration of Interdisciplinary Approaches for Novel Discoveries
The complex nature of modern drug discovery demands collaboration across multiple scientific disciplines. sysrevpharm.org The successful development of compounds like this compound will depend on the seamless integration of chemistry, biology, pharmacology, and computational science. timbc.netresearchgate.net
Key aspects of this interdisciplinary approach include:
Bridging Computational and Experimental Science : Creating a continuous feedback loop between computational modeling and laboratory experiments is essential for accelerating progress. frontiersin.orgresearchgate.net Computational predictions can guide experimental design, while experimental results provide the necessary data to validate and refine the predictive models. frontiersin.org
Fostering Collaboration : Drug discovery is a team effort, requiring experts with diverse knowledge and skills. researchgate.net Effective communication and collaboration between chemists, biologists, and data scientists can lead to innovative solutions to complex problems.
Leveraging New Technologies : The adoption of cutting-edge technologies, such as AI-driven drug design, high-throughput screening, and advanced analytical techniques, will be crucial for staying at the forefront of pharmaceutical research. timbc.net
By embracing an integrated and interdisciplinary strategy, the scientific community can more effectively tackle the challenges of drug discovery and unlock the full therapeutic potential of novel compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing acetylpropyl (N-methyl) carboxamide derivatives?
- Answer : Two primary methods are widely used:
- Carbodiimide-mediated coupling : Activation of carboxylic acids with reagents like CDI (1,1'-carbonyldiimidazole) followed by reaction with methylamine. This method is efficient for introducing the N-methyl carboxamide group .
- Iterative nucleophilic additions : N,N-dialkyl carboxamides can serve as stable intermediates for stepwise alkylation, enabling modular synthesis of derivatives. This approach is advantageous for introducing diverse substituents .
- Key considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization.
Q. How can researchers characterize this compound derivatives?
- Answer : Comprehensive characterization involves:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., N-methyl protons at δ ~2.8–3.2 ppm) and amide carbonyl signals (δ ~165–175 ppm) .
- FT-IR : Amide C=O stretching vibrations (~1640–1680 cm⁻¹) and N–H stretches (if present) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis.
- Elemental analysis : To verify purity and stoichiometry .
Advanced Research Questions
Q. How do structural modifications of the carboxamide group influence biological activity in antitumor agents?
- Answer : Key findings from SAR studies include:
- N-methyl substitution : Enhances metabolic stability by reducing oxidative deamination. For example, N-methyl derivatives of tricyclic carboxamides showed improved DNA intercalation and antiproliferative activity in tumor cell lines .
- Aliphatic vs. aromatic substituents : Cationic groups (e.g., N-methylpyridinium) increase solubility and DNA binding affinity, while bulky substituents (e.g., phenyl) may reduce potency due to steric hindrance .
- Chain length : Elongating the aliphatic chain beyond 3–4 carbons (e.g., propyl to heptyl) often decreases activity, as observed in quinolinone-based inhibitors .
Q. What analytical strategies address contradictions in carboxamide hydrolysis data under enzymatic conditions?
- Answer : Discrepancies in hydrolysis rates (e.g., between LC–ITMS and LC–HRMS/MS results) require:
- Sensitivity optimization : Use LC–HRMS/MS for low-abundance metabolites, as LC–ITMS may fail to detect trace hydrolysis products .
- Enzyme selection : Test multiple isoforms (e.g., hCES1 vs. hCES2) due to substrate specificity variations.
- Control experiments : Include known carboxamide hydrolyzers (e.g., AB-PINACA) as positive controls to validate experimental conditions .
Q. How does tautomerism of the carboxamide group affect physicochemical properties and drug design?
- Answer :
- Neutral vs. protonated states : In acidic environments, carboxamides favor the keto tautomer, enhancing hydrogen-bonding capacity. This impacts solubility and target binding (e.g., antiviral pyrazine carboxamides like favipiravir) .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31+G(d)) to predict tautomeric equilibria in solvents of varying polarity (toluene to water) .
- Experimental validation : Compare theoretical predictions with UV-Vis spectroscopy or X-ray crystallography data .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for carboxamide derivatives?
- Answer : Case example from quinolinone-based inhibitors:
- Contradiction : Elongating the aliphatic chain from propyl (active) to heptyl (inactive) led to unexpected loss of activity despite similar hydrophobicity .
- Resolution : Molecular dynamics simulations revealed that longer chains disrupted optimal binding pocket interactions.
- General approach : Pair bioassay data with computational modeling (e.g., MD simulations, docking) and biophysical techniques (e.g., SPR for binding affinity measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
